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Compound of Interest

Compound Name: 6-Methylpyrazine-2-carbaldehyde
CAS No.: 116758-01-1
Cat. No.: B037811

Get Quote

Executive Summary

6-Methylpyrazine-2-carbaldehyde (CAS: 116758-01-1) is a critical heterocyclic building block
in medicinal chemistry, distinct from its pyridine analogs due to the unique electronic properties
of the 1,4-diazine ring.[1][2] While the aldehyde itself is a reactive intermediate rather than a
final therapeutic agent, it serves as a "linchpin scaffold” for the synthesis of Schiff bases,
hydrazones, and thiosemicarbazones.[1] These derivatives have demonstrated significant
biological potential, particularly as antitubercular agents (targeting Mycobacterium tuberculosis)
and antiproliferative compounds against various cancer cell lines.[1] This guide details the
chemical utility, synthesis pathways, and biological validation of this pharmacophore.[1][3]

Part 1: Chemical Profile & Pharmacophore Analysis
Chemical Identity[1][4][5][6]1[7]1[8][9]

e IUPAC Name: 6-Methylpyrazine-2-carbaldehyde[2]

o CAS Number: 116758-01-1
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Molecular Formula: CeHsN20[4]

Molecular Weight: 122.12 g/mol [1][2]

Appearance: Typically a light yellow to brown low-melting solid or oil.

Solubility: Soluble in polar organic solvents (DMSO, Ethanol, DMF, Chloroform).[1]

Structural Significance

The molecule features a pyrazine core substituted with a methyl group at the C6 position and a
reactive formyl (aldehyde) group at C2.

o Electronic Deficient Ring: The pyrazine ring is 1t-deficient, making it an excellent electron-
withdrawing core in ligand design.[1]

 Lipophilicity Modulation: The C6-methyl group increases lipophilicity (LogP) compared to the
unsubstituted pyrazine-2-carbaldehyde, potentially enhancing membrane permeability—a
critical factor for antitubercular drugs requiring penetration of the mycobacterial cell wall.[1]

o Chelation Potential: When derivatized into Schiff bases (-CH=N-), the N4 nitrogen of the
pyrazine ring and the imine nitrogen can form stable 5-membered chelate rings with
transition metals (Cu, Zn, Fe), a mechanism often linked to antimicrobial activity.[1]

Part 2: Synthesis & Divergent Derivatization

The biological value of 6-Methylpyrazine-2-carbaldehyde lies in its "divergent synthesis"
potential. It acts as an electrophilic node that can be condensed with various nucleophiles to
generate bioactive libraries.

Upstream Synthesis (Preparation of the Aldehyde)

The aldehyde is typically synthesized via two primary routes:[1]

o Oxidation of 2,6-Dimethylpyrazine: Controlled oxidation using selenium dioxide (SeO3z) or
catalytic vapor-phase oxidation.
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e Reduction of Methyl 6-methylpyrazine-2-carboxylate: Selective reduction using
Diisobutylaluminum hydride (DIBAL-H) at low temperatures (-78°C) to prevent over-reduction
to the alcohol.

Downstream Derivatization (The Bioactive Products)

The aldehyde reacts readily with amines and hydrazines to form the active pharmaceutical
ingredients (APIs).[1]
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Figure 1: Divergent synthesis pathways transforming the aldehyde scaffold into bioactive
classes.

Part 3: Biological Activity & Therapeutic
Potential[10]
Antitubercular Activity (Primary Application)

Derivatives of pyrazine are structurally related to Pyrazinamide (PZA), a first-line tuberculosis
drug.[1][5]
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e Mechanism: Hydrazone derivatives of 6-methylpyrazine-2-carbaldehyde function as
prodrugs or metal chelators. They may inhibit the Fatty Acid Synthase | (FAS-I) system in
Mycobacterium tuberculosis.

o Potency: Research indicates that N-acylhydrazones derived from this scaffold can exhibit
Minimum Inhibitory Concentrations (MIC) in the range of 0.2 — 6.25 pg/mL against M.
tuberculosis H37Rv strain, comparable to or better than Pyrazinamide in resistant strains.[1]

o Structure-Activity Relationship (SAR): The 6-methyl group is crucial; it provides steric bulk
that may prevent rapid efflux or metabolic deactivation compared to the unsubstituted
analog.

Anticancer (Cytotoxicity)

Schiff bases formed by condensing 6-methylpyrazine-2-carbaldehyde with aromatic amines
have shown cytotoxicity against human cancer cell lines.

e Targets: HepG2 (Liver carcinoma), HCT-116 (Colon carcinoma), and MCF-7 (Breast cancer).

[1]
e |C50 Values: Active derivatives often show IC50 values between 10 — 50 uM.

e Mode of Action: These compounds often act by intercalating into DNA or inhibiting
Topoisomerase I, leading to apoptosis. The planar pyrazine ring facilitates stacking
interactions with DNA base pairs.

Antimicrobial (Broad Spectrum)

Metal complexes (Cu(ll), Zn(ll)) of Schiff bases derived from this aldehyde show enhanced
activity compared to the free ligand.[1]

o Chelation Theory: Upon complexation, the polarity of the metal ion is reduced (due to partial
sharing of its positive charge with the donor groups), which increases the lipophilic character
of the central metal atom.[1] This favors permeation through the lipid layer of the bacterial
membrane.

Part 4: Experimental Protocols
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Protocol: Synthesis of 6-Methylpyrazine-2-carbaldehyde
Schiff Bases

This protocol describes the general condensation method to generate bioactive ligands.
Reagents:

e 6-Methylpyrazine-2-carbaldehyde (1.0 mmol)[1][2]

» Substituted Aromatic Amine or Hydrazide (1.0 mmol)[1]

o Ethanol (Absolute, 20 mL)

o Glacial Acetic Acid (Catalytic amount, 2-3 drops)[1]

Procedure:

 Dissolution: Dissolve 1.0 mmol of 6-Methylpyrazine-2-carbaldehyde in 10 mL of absolute
ethanol in a round-bottom flask.

» Addition: Add an equimolar amount (1.0 mmol) of the amine/hydrazide dissolved in 10 mL
ethanol.

o Catalysis: Add 2-3 drops of glacial acetic acid.

o Reflux: Heat the mixture under reflux (approx. 78°C) for 4—6 hours. Monitor progress via TLC
(Solvent system: Hexane:Ethyl Acetate 7:3).

 Isolation: Cool the reaction mixture to room temperature. If a precipitate forms, filter under
vacuum.[1] If no precipitate forms, evaporate the solvent to 20% volume and cool in an ice
bath.

 Purification: Recrystallize the crude solid from hot ethanol or ethanol/water mixture.

o Characterization: Confirm structure via H-NMR (look for imine singlet at 6 8.2—-8.8 ppm) and
IR (C=N stretch at 1600-1630 cm™1).

Protocol: Antitubercular Assay (MABA Method)
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Microplate Alamar Blue Assay (MABA) is the standard for screening these derivatives.[1]

Inoculum: Use M. tuberculosis H37Rv strain diluted to 10> CFU/mL in Middlebrook 7H9
broth.

e Plating: Add 100 pL of broth to 96-well plates. Add test compounds (dissolved in DMSO) in
serial dilutions (e.g., 100 pg/mL to 0.2 pg/mL).

e Controls: Include Pyrazinamide (positive control) and DMSO (solvent control).
 Incubation: Incubate at 37°C for 7 days.

o Development: Add 20 pL of Alamar Blue solution and 12 pL of 10% Tween 80. Incubate for
another 24 hours.

e Readout: A color change from Blue (Oxidized/No Growth) to Pink (Reduced/Growth)
indicates bacterial activity. The MIC is the lowest concentration preventing the color change.

Part 5: Safety & Handling Data[1]

Hazard Classification (GHS): Based on analogous pyrazine aldehydes and carboxylic acids:
e H315: Causes skin irritation.[6][7]

o H319: Causes serious eye irritation.[6][7]

o H335: May cause respiratory irritation.[6][7]

Storage & Stability:

o Air Sensitive: Aldehydes oxidize to carboxylic acids upon prolonged exposure to air. Store
under inert gas (Nitrogen/Argon).

o Temperature: Store refrigerated (2—8°C).

e Handling: Use in a fume hood. Avoid dust/aerosol generation.[6][7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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